molecular formula C12H10N2O4S B1361544 N-(4-Nitrophenyl)benzenesulfonamide CAS No. 1829-81-8

N-(4-Nitrophenyl)benzenesulfonamide

Cat. No.: B1361544
CAS No.: 1829-81-8
M. Wt: 278.29 g/mol
InChI Key: SWSJPCDGJYPPCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Nitrophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H10N2O4S. It is a member of the sulfonamide family, which are compounds containing a sulfonamide group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitrophenyl)benzenesulfonamide typically involves the nitration and sulfonation of aniline derivatives. One common method is the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide. This process employs reagents such as copper(II) nitrate trihydrate, iron(III) nitrate nonahydrate, and ammonium nitrate . The reaction conditions are optimized to achieve high chemoselectivity and functional group compatibility.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and sulfonation processes. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

    Reduction: The reduction of the nitro group results in the formation of N-(4-aminophenyl)benzenesulfonamide.

    Substitution: Nucleophilic substitution can lead to the formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(4-Nitrophenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Aminophenyl)benzenesulfonamide
  • N-(4-Chlorophenyl)benzenesulfonamide
  • N-(4-Methylphenyl)benzenesulfonamide

Uniqueness

N-(4-Nitrophenyl)benzenesulfonamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo various transformations, making the compound versatile for synthetic applications. Additionally, the nitro group can enhance the compound’s biological activity, making it a valuable target for medicinal chemistry research.

Properties

IUPAC Name

N-(4-nitrophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c15-14(16)11-8-6-10(7-9-11)13-19(17,18)12-4-2-1-3-5-12/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSJPCDGJYPPCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80902250
Record name NoName_1475
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80902250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1829-81-8
Record name NSC28601
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28601
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-NITROBENZENESULFONANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of p-nitroaniline (1 kg, 7.245 mol) in pyridine (3.6 L) was brought to 45° C. Benzenesulfonyl chloride (1.41 kg, 8 mol) was poured in over 70 minutes, while maintaining the temperature ranging from 45 to 50° C. After 1 hour at 50° C., the reaction medium was poured onto 8 kg of ice and 4.35 L of hydrochloric acid. A yellow precipitate formed and was filtered off by suction and then dissolved in 20 L of 0.5 N sodium hydroxide at 55° C. The insoluble matter was removed by filtration and the filtrate was then neutralized hydrochloric acid while still hot. A yellow precipitate formed and was filtered off by suction, reslurried in water, and then air-dried. 2 kg of product with a melting point of 137° C. were obtained.
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
1.41 kg
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
8 kg
Type
reactant
Reaction Step Three
Quantity
4.35 L
Type
reactant
Reaction Step Three
Quantity
3.6 L
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of 4-nitroaniline (4-7) (13.8 g, 100 mmol) and phenylsulfonyl chloride (14 mL, 100 mmol) in pyridine (50 mL) was heated at 100° C. for 2 h. The resultant solution was concentrated, and the residue dissolved in ethyl acetate. The organic extract was washed successively with 2M hydrochloric acid, sat. aq. sodium bicarbonate brine, dried over magnesium sulfate, filtered and concentrated under vacuum. The residue was dissolved in a minimum amount of ethyl acetate with warning, and hexane added until the solution turned cloudy. The mixture was allowed to cool slowly to RT and then chilled at 0° C. The yellow solid precipitated was obtained by filtration. Further drying under vacuum overnight provide N-phenylsulfonyl-4-nitroaniline.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Nitrophenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-Nitrophenyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(4-Nitrophenyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(4-Nitrophenyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(4-Nitrophenyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(4-Nitrophenyl)benzenesulfonamide
Customer
Q & A

Q1: What are the key structural features of N-(4-Nitrophenyl)benzenesulfonamide revealed by crystallographic studies?

A1: X-ray diffraction studies have been crucial in elucidating the structure of this compound and its derivatives. Research indicates that the two benzene rings in this compound are nearly perpendicular to each other, with a dihedral angle of 86.1°. [] This near-orthogonality is a significant structural feature. Furthermore, studies on similar compounds highlight that the introduction of substituents like bromine or fluorine can significantly alter the dihedral angle between these rings, influencing the overall molecular conformation. [] These structural details are essential for understanding the compound's interactions and potential applications.

Q2: How do intermolecular interactions influence the crystal packing of this compound?

A2: The crystal structure of this compound is stabilized by intermolecular N—H⋯O hydrogen bonds. [] These interactions play a crucial role in dictating the arrangement of molecules within the crystal lattice. Research on similar molecules suggests that other weak interactions, such as C-H…O interactions, N-O…π, π…π interactions, and CBr… O contacts, can further contribute to the crystal packing and stability of these compounds. [] Understanding these interactions is vital for predicting the compound's physical properties and behavior in solid-state applications.

Q3: Have any synthetic strategies been explored for this compound derivatives?

A3: While the provided papers primarily focus on structural characterization, the synthesis of new benzenesulfonamide derivatives, potentially including analogs of this compound, has been explored using electrochemical methods. [] This suggests that synthetic chemists are actively seeking efficient routes for generating diverse analogs, potentially leading to compounds with improved properties or novel applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.